N~1~-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-1-AZEPANECARBOTHIOAMIDE
Overview
Description
N~1~-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-1-AZEPANECARBOTHIOAMIDE is a synthetic organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a pyrazole ring substituted with a 4-chlorobenzyl group and an azepanecarbothioamide moiety, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
The synthesis of N1-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-1-AZEPANECARBOTHIOAMIDE typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Introduction of the 4-chlorobenzyl group: This step involves the alkylation of the pyrazole ring with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Formation of the azepanecarbothioamide moiety: This can be accomplished by reacting the intermediate with azepane-1-carbothioamide under suitable conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
N~1~-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-1-AZEPANECARBOTHIOAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorobenzyl position, using nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the specific reaction .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown promise in biological assays, particularly for its potential anticancer and antimicrobial activities.
Medicine: Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors, making it a candidate for drug development.
Industry: Its unique chemical properties make it useful in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism by which N1-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-1-AZEPANECARBOTHIOAMIDE exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets. These may include:
Enzyme inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor modulation: It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
DNA interaction: The compound could intercalate into DNA, affecting transcription and replication processes
Comparison with Similar Compounds
N~1~-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-1-AZEPANECARBOTHIOAMIDE can be compared with other similar compounds, such as:
N’-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides: These compounds share the 4-chlorobenzyl group and have shown potent cytotoxicity against cancer cell lines.
4-chlorobenzyl chloride: A simpler compound used as a precursor in various synthetic routes.
N-(4-chlorobenzyl)-N-methylbenzene-1,4-disulfonamide: Another compound with a 4-chlorobenzyl group, known for its enzyme inhibition properties.
The uniqueness of N1-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-1-AZEPANECARBOTHIOAMIDE lies in its combination of the pyrazole ring and azepanecarbothioamide moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[1-[(4-chlorophenyl)methyl]pyrazol-4-yl]azepane-1-carbothioamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4S/c18-15-7-5-14(6-8-15)12-22-13-16(11-19-22)20-17(23)21-9-3-1-2-4-10-21/h5-8,11,13H,1-4,9-10,12H2,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXNBPJLINSBIE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=S)NC2=CN(N=C2)CC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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